molecular formula C12H10N2O2 B8427431 Methyl 2-(pyrimidin-4-yl)benzoate

Methyl 2-(pyrimidin-4-yl)benzoate

Cat. No.: B8427431
M. Wt: 214.22 g/mol
InChI Key: JQZNFVADOAFVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(pyrimidin-4-yl)benzoate is a heterocyclic aromatic compound combining a benzoate ester moiety with a pyrimidine ring at the ortho position. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to nucleic acid bases and their role in drug discovery, particularly as kinase inhibitors or anticancer agents. This compound’s ester group (methyl) and pyrimidine substitution pattern influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-pyrimidin-4-ylbenzoate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-3-2-4-9(10)11-6-7-13-8-14-11/h2-8H,1H3

InChI Key

JQZNFVADOAFVQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(pyrimidin-4-yl)benzoate and related compounds, based on evidence:

Compound Substituents/Modifications Key Properties/Activities Reference
This compound Pyrimidine at C2 of benzoate; methyl ester Presumed intermediate for kinase inhibitors (structural inference from analogs)
Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate Pyrimidine at C4 of benzoate; carbamoyl group at C2 Crystallographic data available; hydrogen-bonded dimerization in solid state
Methyl 4-((2-(cyclobutylamino)thieno[3,2-d]pyrimidin-4-yl)amino)benzoate Thienopyrimidine core; cyclobutylamino and methyl ester groups HRMS: 357.13818 [M+H+]; tR = 0.26 (EtOAc:PE=1:1); potential Hedgehog pathway inhibitor
Methyl 2-((2,5-Dichloropyrimidin-4-yl)amino)benzoate Dichloropyrimidine at C2; amino linkage FAK inhibitor (IC50 = 0.12 µM); improved cytotoxicity in cancer cell lines
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate Ethyl ester; 6-methyl-2-phenylpyrimidine substituent Commercial availability (Parchem); solubility and stability data inferred from ester group

Key Observations:

  • Substituent Position : Pyrimidine placement (C2 vs. C4 on the benzoate ring) alters electronic effects and steric hindrance, impacting binding to biological targets (e.g., kinases) .
  • Functional Groups: Replacement of the ester group (e.g., methyl to ethyl) modifies lipophilicity and metabolic stability . Thienopyrimidine derivatives exhibit enhanced π-π stacking interactions, critical for enzyme inhibition .
  • Biological Activity: Dichloropyrimidine analogs show superior FAK inhibition compared to non-halogenated derivatives, highlighting the role of electronegative substituents .

Physicochemical Properties:

  • FT-IR Peaks : Common absorption bands for ester carbonyl (1718–1677 cm⁻¹) and pyrimidine C=N (1655–1618 cm⁻¹) are observed across analogs .
  • HRMS Accuracy : Measured masses for derivatives (e.g., 357.13818 [M+H+]) align closely with theoretical values, confirming synthetic fidelity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.